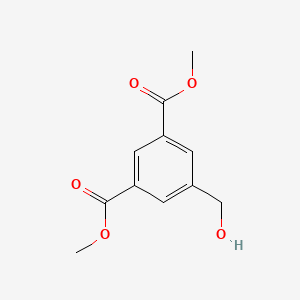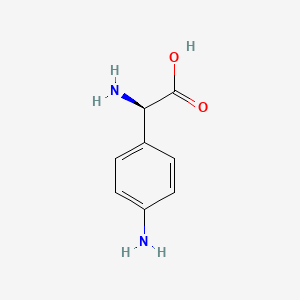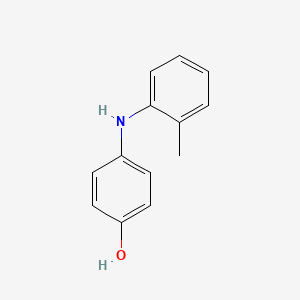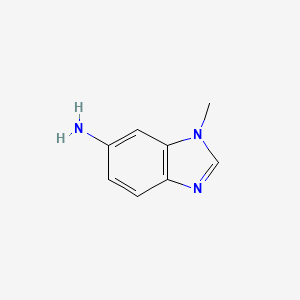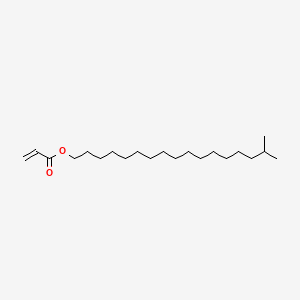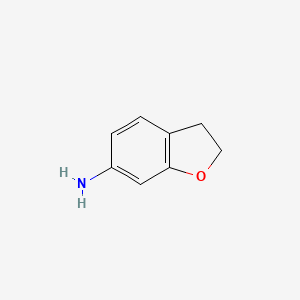
2,3-Dihydrobenzofuran-6-amin
Übersicht
Beschreibung
2,3-Dihydrobenzofuran-6-amine is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dihydrobenzofuran-6-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dihydrobenzofuran-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydrobenzofuran-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2,3-Dihydrobenzofuran-6-amin
Synthese von tricyclischen Verbindungen: This compound wird aufgrund seiner strukturellen Kompatibilität bei der Synthese verschiedener tricyclischer Verbindungen verwendet. Diese Verbindungen finden breite Anwendung in der Pharmazie und Materialwissenschaft.
Zwischenprodukt für die Arzneimittelsynthese: Diese Verbindung dient als Zwischenprodukt bei der Synthese wichtiger Medikamente und trägt zur Entwicklung neuer Therapeutika bei.
Antibakterielle Aktivität: Benzofuran-Derivate, einschließlich this compound, haben eine starke antibakterielle Aktivität gezeigt, was sie für die Entwicklung neuer antimikrobieller Mittel wertvoll macht.
Entaktogene Drogen: Derivate wie 5-(2-Aminopropyl)-2,3-dihydrobenzofuran und 6-(2-Aminopropyl)-2,3-dihydrobenzofuran sind mutmaßliche Entaktogene, die die Neurotransmitterfreisetzung im Gehirn beeinflussen.
Organische Synthese: Die Verbindung ist an verschiedenen organischen Syntheseprozessen beteiligt, die den Aufbau komplexer Moleküle für weitere Forschung und Entwicklung ermöglichen.
Pharmakologische Anwendungen: Benzofuran-Verbindungen sind für ihre weitreichenden pharmakologischen Anwendungen bekannt, darunter kardiovaskuläre und neurologische Behandlungen.
Für detailliertere Informationen zu jeder Anwendung verweisen wir auf die angegebenen Quellen .
Wirkmechanismus
Target of Action
The primary target of 2,3-Dihydrobenzofuran-6-amine is the Bromo and Extra Terminal domain (BET) family, specifically the second bromodomain (BD2) . The BET family consists of four proteins (BRD2, BRD3, BRD4, and BRDT), each containing two bromodomains . 2,3-Dihydrobenzofuran-6-amine has been developed as a highly potent inhibitor of these domains, with 1000-fold selectivity for BD2 over the first bromodomain (BD1) .
Mode of Action
2,3-Dihydrobenzofuran-6-amine interacts with its targets by inhibiting the BET bromodomains . This inhibition is selective, primarily affecting the second bromodomain (BD2) over the first (BD1) . This selectivity is significant as it allows for the teasing apart of efficacy and toxicity, which is a challenge when dealing with pan-BET inhibitors .
Biochemical Pathways
The inhibition of the bet bromodomains can impact a range of diseases, particularly in oncology and immunoinflammation indications
Pharmacokinetics
The pharmacokinetic properties of 2,3-Dihydrobenzofuran-6-amine have been optimized to improve its bioavailability . The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .
Result of Action
The molecular and cellular effects of 2,3-Dihydrobenzofuran-6-amine’s action primarily involve the inhibition of the BET bromodomains . This inhibition can potentially treat a range of diseases, particularly in oncology and immunoinflammation indications . .
Biochemische Analyse
Biochemical Properties
2,3-Dihydrobenzofuran-6-amine has been investigated for its role in biochemical reactions. It has been found to exhibit potential interactions with active residues of certain pathogens . The binding affinity of 2,3-Dihydrobenzofuran-6-amine derivatives against certain pathogens was found to be significant, suggesting that these compounds can work against a variety of pathogens .
Cellular Effects
It has been suggested that 2,3-Dihydrobenzofuran-6-amine and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Mechanism
The molecular mechanism of action of 2,3-Dihydrobenzofuran-6-amine involves its interaction with biomolecules. It has been found to exhibit potential interactions with active residues of certain pathogens . The binding affinity of 2,3-Dihydrobenzofuran-6-amine derivatives against certain pathogens was found to be significant, suggesting that these compounds can work against a variety of pathogens .
Temporal Effects in Laboratory Settings
It has been suggested that 2,3-Dihydrobenzofuran-6-amine and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Dosage Effects in Animal Models
It has been suggested that 2,3-Dihydrobenzofuran-6-amine and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Metabolic Pathways
It has been suggested that 2,3-Dihydrobenzofuran-6-amine and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Transport and Distribution
It has been suggested that 2,3-Dihydrobenzofuran-6-amine and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Subcellular Localization
It has been suggested that 2,3-Dihydrobenzofuran-6-amine and its derivatives may have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLCRJZSWKJVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494711 | |
| Record name | 2,3-Dihydro-1-benzofuran-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57786-34-2 | |
| Record name | 2,3-Dihydro-6-benzofuranamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57786-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-benzofuran-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


